molecular formula C14H7ClO2 B1664062 2-Chloroanthraquinone CAS No. 131-09-9

2-Chloroanthraquinone

Cat. No. B1664062
CAS RN: 131-09-9
M. Wt: 242.65 g/mol
InChI Key: FPKCTSIVDAWGFA-UHFFFAOYSA-N
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Description

2-Chloroanthraquinone is an important dye intermediate that can be used to make alizarin and aminoanthraquinone . It has been evaluated as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method .


Synthesis Analysis

2-Chloroanthraquinone is prepared by condensing phthalic anhydride and chlorobenzene into p-chlorobenzoylbenzoic acid, and then cyclizing it with sulfuric acid . It can also be synthesized from methyl aromatics by aerobic photooxidation using VIS irradiation .


Molecular Structure Analysis

The molecular formula of 2-Chloroanthraquinone is C14H7ClO2 . The molecular weight is 242.66 .


Chemical Reactions Analysis

2-Chloroanthraquinone has been used as a catalyst in the aerobic photooxidation of methyl aromatics . It has also been used in radical-mediated coupling reactions .


Physical And Chemical Properties Analysis

2-Chloroanthraquinone is a pale yellow needle crystal . It is insoluble in water, but soluble in hot benzene, nitrobenzene, and concentrated sulfuric acid .

Scientific Research Applications

Pharmacological Applications

Anthraquinones, including derivatives like 2-Chloroanthraquinone, have been utilized in various medical applications due to their biological activity. Historically, they've been used as laxatives, antimicrobial, and anti-inflammatory agents. Modern therapeutic indications extend to conditions like constipation, arthritis, multiple sclerosis, and cancer. Their role as pharmacological tools extends to biochemical and pharmacological studies, potentially serving as lead structures for future drug development. However, the presence of the quinone moiety in anthraquinones raises safety concerns, particularly in laxatives (Malik & Müller, 2016).

Chemical Synthesis and Applications

2-Chloroanthraquinone has been used in the synthesis of various chemical compounds. For instance, the reduction of 1- and 2-chloroanthraquinone by different agents has been studied for identifying halogenated anthrones (Bergmann, Blum, & Kariv, 1965). Additionally, 2-Chloroanthraquinone has been utilized as an organocatalyst in the aerobic photooxidation of alcohols under visible light, which simplifies the process of obtaining carboxylic acids and ketones (Shimada et al., 2013).

Environmental Applications

In environmental science, anthraquinones like 2-Chloroanthraquinone have shown potential in biological treatment systems. For example, anthraquinone derivatives can enhance the performance of Microbial Fuel Cells (MFCs) in the detoxification and decolorization of azo dyes, which are challenging pollutants (Li et al., 2021).

Antioxidant Properties

Studies on anthraquinone analogues, including 2-Chloroanthraquinone derivatives, have been conducted to assess their antioxidant properties. These studies are significant in understanding the potential health benefits and therapeutic applications of these compounds (Lakshman, Murthy, & Rao, 2020).

Antimicrobial and Antitumor Activity

The interaction of 2-chloroanthraquinone derivatives with amino acids has been explored to synthesize new compounds with antimicrobial and potential antitumor activities. This research is crucial in the development of new drugs for treating various diseases (Zvarich et al., 2014).

Safety And Hazards

2-Chloroanthraquinone is classified as an irritant . It may cause sensitization by skin contact and is irritating to eyes, respiratory system, and skin .

Future Directions

2-Chloroanthraquinone has potential applications in photonic and optoelectronic devices due to its optical properties . It can also be used in non-linear optical devices, pharmaceuticals, biological and therapeutic concerns .

properties

IUPAC Name

2-chloroanthracene-9,10-dione
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InChI

InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
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InChI Key

FPKCTSIVDAWGFA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl
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Molecular Formula

C14H7ClO2
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DSSTOX Substance ID

DTXSID7049213
Record name 2-Chloroanthraquinone
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Molecular Weight

242.65 g/mol
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Physical Description

Grey or green powder; [Alfa Aesar MSDS]
Record name 2-Chloroanthraquinone
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Product Name

2-Chloroanthraquinone

CAS RN

131-09-9
Record name 2-Chloroanthraquinone
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Synthesis routes and methods I

Procedure details

A fluidized bed reactor equipped with a heating jacket is filled with 70 parts of aluminum silicate grit (25% by weight of SiO2 and 75% by weight of Al2O3 ; φ from 0.1 to 0.3 mm) and is heated to 305° C. The specific total surface area of the cyclizing agent is 400 square meters per gram. The catalyst is kept fluidized by means of 300 parts by volume of nitrogen/hour. Per hour, 70 parts of o-(4-chlorobenzoyl)-benzoic acid are fed into the reactor. The β-chloroanthraquinone formed is precipitated by scrubbing the stream of gas with water. The conversion is practically quantitative. Per hour, 62 parts (95% of theory) of β-chloroanthraquinone of melting point 203° to 205° C. are obtained.
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Synthesis routes and methods II

Procedure details

1,200 l of 10% strength sodium chlorate solution are added in the course of 4 hours to 150 kg of anthraquinone-2-sulphonic acid (Na salt), (produced according to Ullmann, Encyclopadie der technischen Chemie (Encyclopaedia of Industrial Chemistry), 4th Edition, Volume 7, page 589; Bios Final Report 1484) with 90 kg of potassium chloride in 2,745 l of water and 255 l of sulphuric acid (96%) at 100° C. in an enamelled 6 m3 kettle, while stirring (30- 40 revolutions per minute) and the mixture is stirred for a further 5 hours at 100° C. The mixture is filtered at 80° C. through a filter press, the material on the filter is washed with hot water until the filtrate gives a neutral reaction and the filter cake is dried, 2-Chloroanthraquinone of the following composition: about 3% of anthraquinone, about 95% of 2-chloroanthraquinone, about 1% of 1-chloroanthraquinone and about 1% of insoluble matter is obtained.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
480
Citations
I Itoh, Y Matsusaki, A Fujiya, N Tada, T Miura, A Itoh - Tetrahedron Letters, 2014 - Elsevier
… Among the solvents and catalysts irradiated with a fluorescent lamp under an oxygen atmosphere (entries 1–13), ethyl acetate in combination with 2-chloroanthraquinone (2-Cl-AQN) …
Number of citations: 30 www.sciencedirect.com
K Hamanoue, T Nakayama, Y Kajiwara… - The Journal of …, 1987 - pubs.aip.org
… triplet states (TI ) of the a-chloro compounds are of mixed n1T*-1T1T* or 1T1T* character, while the n1T* triplet states are the lowest ones for anthraquinone and 2-chloroanthraquinone (…
Number of citations: 54 pubs.aip.org
K Hamanoue, T Nakayama, S Asada… - The Journal of Physical …, 1992 - ACS Publications
We have measured the electron-transfer rate of betaine-30 and terf-butylbetaine in varioussolvents, both polar and nonpolar. We find the electron-transfer rate depends on solvation …
Number of citations: 18 pubs.acs.org
PH Groggins, HP Newton - Industrial & Engineering Chemistry, 1929 - ACS Publications
… per cent of theory for the 2-chloroanthraquinone and a similar yield on the final animation. … Thechlorobenzoyl benzoic acid and 2-chloroanthraquinone are obtained in a commercially …
Number of citations: 16 pubs.acs.org
BS Yadav, A Garg, J Teotia, S Bhardwaj - Proceedings of the International …, 2022 - Springer
… With the help of quantum chemical calculations, learning of electronic solvation as well as non-linear optical activities of 2-chloroanthraquinone are introduced in a present paper which …
Number of citations: 3 link.springer.com
VS Prabhu, JFW Keana - Organic Preparations and Procedures …, 1984 - Taylor & Francis
… 2-Chloroanthraquinone-6-carboxylic acid (Vb) has been prepared in a multistep … isomeric 2-chloroanthraquinone-7-carboxylic acid. … n-Butyl 2-Chloroanthraquinone-6-carboxylate …
Number of citations: 2 www.tandfonline.com
Y Shimada, K Hattori, N Tada, T Miura, A Itoh - Synthesis, 2013 - thieme-connect.com
A facile photooxidation of alcohols to obtain carboxylic acids and ketones using easily handled 2-chloroanthraquinone as an organocatalyst under visible light irradiation in an air …
Number of citations: 30 www.thieme-connect.com
M Phillips - Industrial & Engineering Chemistry, 1925 - ACS Publications
… 1 part of 2-chloroanthraquinone, 16 parts … 2-chloroanthraquinone into 2aminoanthraquinone. This was subsequently extended to include also the preparation of 2-chloroanthraquinone …
Number of citations: 10 pubs.acs.org
EH Ruediger, ML Kaldas, SS Gandhi… - The Journal of …, 1980 - ACS Publications
… We noted that 1,8-dichloro- and 1- chloroanthraquinones behaved in the same way, but 2- chloroanthraquinone in a slower reaction gave 2-(dimethylamino)anthraquinone with little …
Number of citations: 25 pubs.acs.org
Y Tachikawa, L Cui, Y Matsusaki, N Tada, T Miura… - Tetrahedron …, 2013 - Elsevier
… We developed direct aerobic photooxidation of 1,3-diketones to corresponding carboxylic acids in the presence of a catalytic amount of 2-chloroanthraquinone under visible light irradiation …
Number of citations: 31 www.sciencedirect.com

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